

A Comprehensive Technical Guide to 2-Aminobenzo[d]thiazole-5-carbonitrile

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Compound of Interest

Compound Name: 2-Aminobenzo[d]thiazole-5-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Aminobenzo[d]thiazole-5-carbonitrile**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel therapeutics.

Chemical Identity and Properties

2-Aminobenzo[d]thiazole-5-carbonitrile is a substituted benzothiazole derivative. The presence of the amino and cyano functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

CAS Number: 105314-08-7[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Structure:

A summary of the key quantitative data for **2-Aminobenzo[d]thiazole-5-carbonitrile** is presented in the table below.

Property	Value
Molecular Formula	C ₈ H ₅ N ₃ S
Molecular Weight	175.21 g/mol [3]
IUPAC Name	2-amino-1,3-benzothiazole-5-carbonitrile
Canonical SMILES	C1=CC2=C(C=C1C#N)SC(=N2)N
Physical Appearance	Solid (form may vary)

Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile

The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid. This reaction proceeds via an electrophilic thiocyanation of the aniline, followed by intramolecular cyclization to form the benzothiazole ring.

Experimental Protocol: Synthesis from 4-amino-3-cyanobenzonitrile

This protocol is based on the general method for the synthesis of 2-aminobenzothiazoles.[\[4\]](#)[\[5\]](#)

Materials:

- 4-amino-3-cyanobenzonitrile
- Potassium thiocyanate (KSCN)
- Glacial acetic acid (CH₃COOH)
- Bromine (Br₂)
- 25% aqueous ammonia solution (NH₃)
- Distilled water

- Ethanol

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and flask
- Filtration paper
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-3-cyanobenzonitrile in glacial acetic acid.
- Addition of Thiocyanate: To the stirred solution, add 4 equivalents of potassium thiocyanate (KSCN). Continue stirring at room temperature for 45 minutes.
- Cooling: Cool the reaction mixture to 10°C using an ice bath.
- Bromination: Dissolve 2 equivalents of bromine (Br₂) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture using a dropping funnel. The solution will likely change color and a suspension may form.
- Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- Work-up: Carefully neutralize the reaction mixture to a pH of 8 by the slow addition of 25% aqueous ammonia solution. This step should be performed in a well-ventilated fume hood.

- Isolation of Product: The product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid thoroughly with distilled water to remove any inorganic salts.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **2-Aminobenzo[d]thiazole-5-carbonitrile**.
- Drying: Dry the purified product under vacuum.

Applications in Drug Development

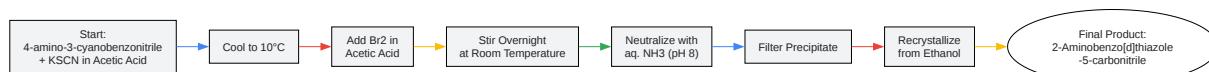
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.^[6] Derivatives of 2-aminobenzothiazole have been extensively studied and have shown a broad spectrum of pharmacological activities, including:

- Anticancer Activity: Many 2-aminobenzothiazole derivatives have been synthesized and evaluated as potent anticancer agents.^{[4][7]} For example, a series of 2-aminobenzothiazole derivatives were designed and synthesized as PI3K α inhibitors, demonstrating significant activity against breast cancer cell lines.^[8]
- Antimicrobial Activity: The benzothiazole nucleus is a key component in various antimicrobial agents.^{[9][10]}
- Neuroprotective Effects: Certain benzothiazole-containing compounds, such as Riluzole, are used in the treatment of neurodegenerative diseases.^[4]
- Other Biological Activities: The versatility of the 2-aminobenzothiazole scaffold has led to the discovery of compounds with anti-inflammatory, antidiabetic, and anticonvulsant properties.
^[10]

2-Aminobenzo[d]thiazole-5-carbonitrile, with its reactive amino and cyano groups, serves as a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.^[11]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-Aminobenzo[d]thiazole-5-carbonitrile**.



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Caption: Synthetic workflow for **2-Aminobenzo[d]thiazole-5-carbonitrile**.

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